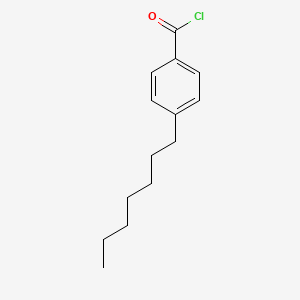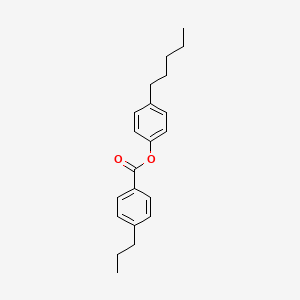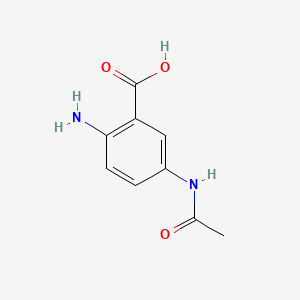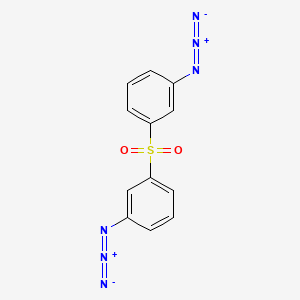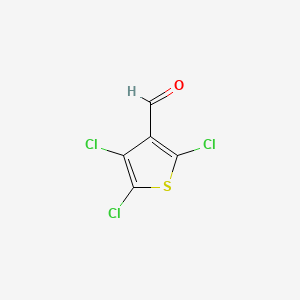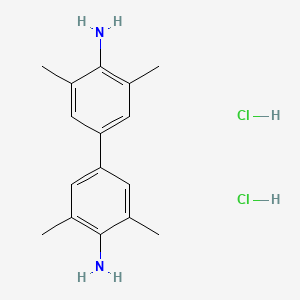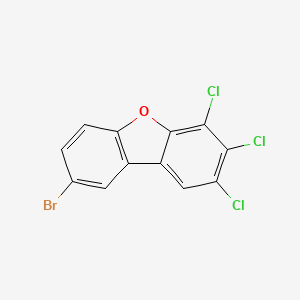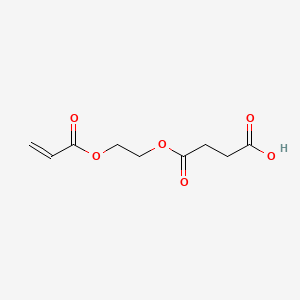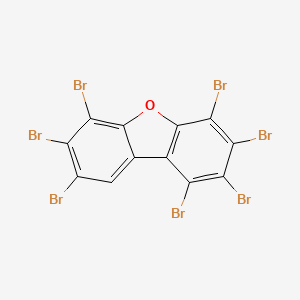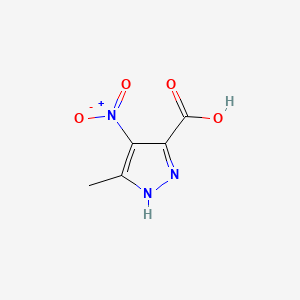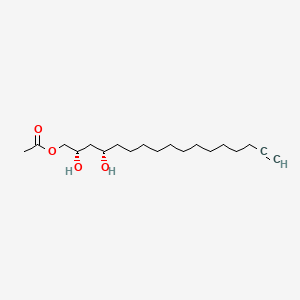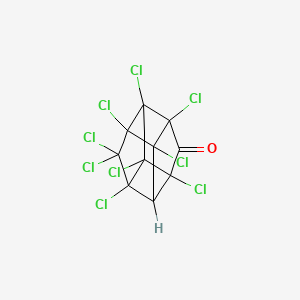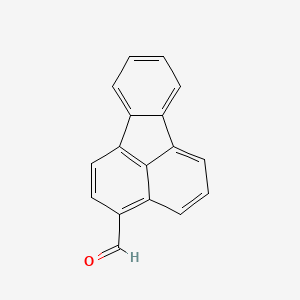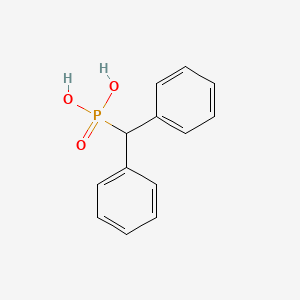
Benzhydrylphosphonic Acid
Descripción general
Descripción
Benzhydrylphosphonic acid derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in supramolecular chemistry and as building blocks for complex molecular frameworks. These compounds are characterized by the presence of a benzhydryl group attached to a phosphonic acid moiety, which can participate in hydrogen bonding and complexation reactions.
Synthesis Analysis
The synthesis of benzhydrylphosphonic acid derivatives involves various strategies, including the addition of diethylphosphite to benzhydrylamine Schiff bases , the Arbuzov reaction , and the reductive amination of oxoalkylphosphonates . For instance, the synthesis of 1-aminoalkanephosphonic acids is achieved by reacting diethylphosphite with alkylidene- and arylidenebenzhydrylamines, followed by hydrolysis . Another example is the preparation of benzene-1,3,5-tri-p-phenylphosphonic acid, which is synthesized via a [Pd(PPh3)4]-catalyzed Arbuzov reaction followed by hydrolysis .
Molecular Structure Analysis
The molecular structures of benzhydrylphosphonic acid derivatives are often elucidated using spectroscopic methods such as IR, MS, and NMR, as well as X-ray crystallography . These compounds can form complex structures, such as ladderlike or cagelike motifs, due to strong hydrogen bonds and π-stacking interactions . For example, benzene-1,3,5-triphosphonic acid forms a columnar packing in the solid state characterized by strong hydrogen bonds and π-stacking involving the aromatic rings .
Chemical Reactions Analysis
Benzhydrylphosphonic acid derivatives can undergo various chemical reactions, including complexation with metal ions and ring-opening in acidic conditions . The complexation reactions of these compounds with lanthanide cations have been examined, and models for anion binding have been proposed . Additionally, the reactivity of these compounds in acidic aqueous solutions can lead to the formation of different products, such as [(2-hydroxyphenylcarbamoyl)methyl]phosphonic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydrylphosphonic acid derivatives are influenced by their molecular structure and the presence of functional groups capable of forming hydrogen bonds. These compounds exhibit varying solubility and stability depending on the pH and the nature of the substituents on the benzhydryl group . The protonation constants and solubility in different solvents are important parameters that can be determined experimentally .
Aplicaciones Científicas De Investigación
Phosphonic acids, including Benzhydrylphosphonic Acid, are used in a variety of research fields due to their structural analogy with the phosphate group and their coordination or supramolecular properties . Here are some general applications of phosphonic acids:
-
Chemistry
-
Biology
-
Physics
-
Phosphinopeptides and Related Metalloprotease Inhibitors
-
Drug Development
-
Surface Functionalization
-
Phosphinopeptides and Related Metalloprotease Inhibitors
-
Drug Development
-
Surface Functionalization
-
Cationic Polymerization
Propiedades
IUPAC Name |
benzhydrylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCQIRZJMJGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydrylphosphonic Acid | |
CAS RN |
92025-81-5 | |
| Record name | Benzhydrylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

